Astromicin
Description
Properties
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDUPMYXGFNAEJ-APGVDKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72275-67-3 (sulfate[1:2] salt) | |
| Record name | Astromicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022624 | |
| Record name | Astromicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-06-1 | |
| Record name | Astromicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astromicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astromicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTROMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Biosynthesis of Astromicin: Strain Selection and Fermentation
Microbial Production via Micromonospora olivasterospora
This compound is primarily synthesized through the fermentation of Micromonospora olivasterospora, a soil-dwelling actinomycete. Early studies identified this organism as the principal source of this compound, though conflicting reports initially mischaracterized its major fermentation product as dactimicin. Subsequent isotopic labeling experiments clarified that this compound (FT-A) is the dominant product under optimized conditions, with dactimicin arising from alternative biosynthetic branches in specific mutants.
The fermentation process involves submerged culture techniques in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Critical parameters include:
Blocked Mutants and Precursor Feeding
Key insights into this compound biosynthesis emerged from studies using blocked mutants of M. olivasterospora. These mutants, incapable of producing this compound due to enzymatic deficiencies, enabled the identification of biosynthetic intermediates. For example, when supplemented with the intermediate FT-B (a demethylated precursor), washed mycelia of these mutants converted it into this compound, confirming FT-B’s role as a direct precursor.
Labeling studies with [1-¹⁴C]-glycine and [methyl-¹⁴C]-methionine demonstrated that this compound incorporates:
Biosynthetic Pathway Analysis
Proposed Pathway for this compound Assembly
The this compound biosynthetic pathway (Fig. 1) involves four major stages:
- Cyclitol Formation : Synthesis of the 1,4-diaminocyclitol core from glucose-6-phosphate via cyclization and amination.
- Glycosylation : Attachment of a purpurosamine moiety to the cyclitol core, mediated by glycosyltransferases.
- Post-Translational Modifications :
- Export and Maturation : Secretion of mature this compound into the extracellular matrix.
Table 1: Key Enzymatic Steps in this compound Biosynthesis
| Step | Enzyme Class | Function | Substrate | Product |
|---|---|---|---|---|
| 1 | Cyclase | Cyclitol ring formation | Glucose-6-phosphate | 2-Deoxy-scyllo-inosose |
| 2 | Aminotransferase | Diamine introduction | 2-Deoxy-scyllo-inosose | 1,4-Diaminocyclitol |
| 3 | Glycosyltransferase | Purpurosamine attachment | UDP-Purpurosamine | Cyclitol-glycoside |
| 4 | Methyltransferase | N-Methylation | SAM | Methylated intermediates |
| 5 | NRPS | Glycyl side chain addition | Glycine-tRNA | Glycyl-astromicin |
Unique Features of the Pathway
This compound biosynthesis diverges from related aminoglycosides in two aspects:
- Dual Methylation : Unlike gentamicin, which undergoes single methylation, this compound requires three methyl transfers, enhancing its hydrophobicity and membrane permeability.
- Glycyl Moiety : The C-6 glycyl group, absent in most aminoglycosides, is critical for ribosomal binding and antibacterial activity.
Comparative Biosynthesis with Related Antibiotics
This compound vs. Dactimicin: Regulatory Crossroads
While M. olivasterospora predominantly produces this compound, minor branches of its pathway yield dactimicin (FT-B derivative). This bifurcation occurs at the formimidoylation step, where FT-B is either:
Table 2: Comparative Features of this compound and Dactimicin
| Property | This compound (FT-A) | Dactimicin (FT-B Derivative) |
|---|---|---|
| Core Structure | Pseudodisaccharide | Pseudotrisaccharide |
| Functional Groups | 3 Methyl, 1 Glycyl | 1 Formimidoyl |
| Antibacterial Spectrum | Gram-negative | Broad-spectrum |
| Major Producing Strain | M. olivasterospora | M. olivasterospora mutants |
Interspecies Biosynthetic Similarities
Studies comparing M. olivasterospora and Streptomyces tenjimariensis (istamycin producer) revealed conserved enzymatic machinery. For instance, both organisms share:
Challenges and Innovations in this compound Production
Fermentation Yield Optimization
Despite advances, this compound titers remain low (50–100 mg/L) due to:
Chemical Reactions Analysis
Types of Reactions: Astromicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Astromicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the production of other aminoglycoside antibiotics and related compounds.
Mechanism of Action
Astromicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . This binding prevents the formation of essential proteins required for bacterial growth and survival, ultimately leading to bacterial cell death . The primary molecular targets of this compound are the 30S and 50S subunits of the bacterial ribosome .
Comparison with Similar Compounds
Structural and Molecular Features
Astromicin’s structure includes a unique fortamine ring and a disaccharide core, differentiating it from other aminoglycosides like gentamicin, sisomicin, and amikacin. Its molecular formula (C₁₇H₃₅N₅O₆·2H₂SO₄) contrasts with sisomicin (C₁₉H₃₇N₅O₇) and gentamicin components (e.g., C₂₁H₄₃N₅O₇). This structural variance contributes to differences in ribosomal binding affinity and resistance profiles (Table 1).
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₁₇H₃₅N₅O₆·2H₂SO₄ | Fortamine ring, disaccharide core |
| Gentamicin | C₂₁H₄₃N₅O₇ (C1 component) | Purpurosamine ring |
| Sisomicin | C₁₉H₃₇N₅O₇ | Unsaturated hexose moiety |
| Amikacin | C₂₂H₄₃N₅O₁₃ | L-hydroxyaminobutyryl side chain |
Pharmacokinetics and Tissue Penetration
This compound demonstrates favorable lung tissue penetration, achieving concentrations 27.7–68.8% of plasma levels post-IV administration . In contrast, gentamicin and amikacin exhibit lower lung bioavailability (<20% of plasma levels) but longer half-lives (4–6 hours) . This compound’s rapid renal clearance (2.9-hour half-life) may reduce nephrotoxicity risk compared to gentamicin, which accumulates in renal tissues .
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | Gentamicin | Amikacin |
|---|---|---|---|
| Half-life (hours) | 2.9 | 4–6 | 5–8 |
| Peak Plasma (µg/mL) | 11.2 | 8–12 | 20–35 |
| Lung Tissue (%) | 27.7–68.8 | <20 | 15–25 |
| Renal Excretion (%) | >80 | >90 | >85 |
Antimicrobial Spectrum and Resistance
This compound’s spectrum overlaps with gentamicin but shows enhanced activity against AAC(3)-I enzyme-producing strains . Resistance mechanisms for this compound primarily involve AAC(3)-Id and rmtF methyltransferase genes, whereas gentamicin resistance is mediated by AAC(3)-Ia/b and ANT(2'') enzymes . Sisomicin and netilmicin share cross-resistance with gentamicin due to structural similarities .
Analytical Methods for Quantification
In contrast, sisomicin and netilmicin require high-performance liquid chromatography (HPLC) with lower sensitivity (LLOQ: 300 ng/mL vs. This compound’s 500 ng/mL) .
Biological Activity
Astromicin is an aminoglycoside antibiotic that has garnered attention for its biological activity against various bacterial infections. It operates primarily by binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and ultimately inhibiting protein synthesis, which is critical for bacterial growth and survival . This article delves into the biological activity of this compound, including its mechanisms, efficacy, case studies, and research findings.
This compound's mechanism involves the following key processes:
- Binding to Ribosomes : this compound binds to the bacterial 30S ribosomal subunit, causing errors in mRNA translation. This misreading results in the production of nonfunctional proteins .
- Inhibition of Protein Synthesis : By disrupting protein synthesis, this compound effectively halts bacterial growth, making it a potent agent against susceptible strains .
Efficacy and Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity. It is particularly effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4-16 |
| Escherichia coli | 8-32 |
| Pseudomonas aeruginosa | 16-64 |
| Klebsiella pneumoniae | 4-16 |
These values suggest that this compound is more effective against certain strains compared to others, which can guide clinical usage .
Case Studies
Several clinical studies have evaluated the effectiveness of this compound in treating infections:
- Case Study 1 : A trial involving patients with severe infections caused by Staphylococcus aureus demonstrated a significant improvement in clinical outcomes when treated with this compound compared to standard therapies. Patients showed reduced fever and faster recovery times .
- Case Study 2 : In a cohort study assessing patients with pneumonia caused by multi-drug resistant bacteria, this compound was administered as part of a combination therapy. Results indicated a higher rate of clinical resolution (75%) compared to those receiving alternative treatments (50%) .
- Case Study 3 : A retrospective analysis of patients treated for urinary tract infections revealed that those receiving this compound had lower recurrence rates compared to those treated with other aminoglycosides .
Safety and Side Effects
While this compound is effective, it is essential to consider its safety profile:
- Nephrotoxicity : Like other aminoglycosides, this compound can induce nephrotoxicity, particularly at higher doses or prolonged use. Monitoring renal function during treatment is crucial .
- Ototoxicity : There is also a risk of ototoxicity associated with aminoglycosides; however, this compound has shown a relatively lower incidence compared to other agents in its class .
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- A study highlighted the potential for this compound to be used in synergy with other antibiotics to enhance efficacy against resistant strains. This combination approach could mitigate resistance development while maximizing antibacterial effects .
- Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, making it suitable for various administration routes including intravenous and intramuscular injections .
Q & A
Q. How to ensure reproducibility of this compound’s chromatographic data across laboratories?
- Methodological Answer : Share raw chromatograms and instrument parameters (e.g., column type, mobile phase gradient) as supplementary material. Adopt the "Analytical Target Profile" (ATP) framework, specifying acceptance criteria for retention time variability (±2%) and peak symmetry (USP tailing factor < 2.0) .
Q. What guidelines govern the inclusion of this compound’s synthetic protocols in peer-reviewed manuscripts?
- Methodological Answer : Provide step-by-step procedures with yields, purity data, and spectral validation (e.g., -NMR, HRMS). For known compounds, cite prior synthesis methods; for novel derivatives, include elemental analysis and X-ray crystallography data if available. Deposit detailed protocols in repositories like protocols.io .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
